molecular formula C11H16ClN B6213256 1-(2,3-dimethylphenyl)cyclopropan-1-amine hydrochloride CAS No. 2703774-22-3

1-(2,3-dimethylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6213256
CAS No.: 2703774-22-3
M. Wt: 197.70 g/mol
InChI Key: GQKAASSWUXLKPS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a cyclopropane derivative with a substituted amine group, commonly used in research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring. This intermediate is then treated with ammonia or an amine to introduce the amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted amines and other derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the cyclopropane ring can introduce strain into molecular structures, affecting their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride
  • 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride
  • Spiro cyclopropanes

Uniqueness

1-(2,3-Dimethylphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,3-dimethylphenyl)cyclopropan-1-amine hydrochloride involves the reaction of 2,3-dimethylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction of the resulting alcohol with sodium borohydride and subsequent reaction with ammonium chloride to form the hydrochloride salt.", "Starting Materials": [ "2,3-dimethylbromobenzene", "magnesium", "diethyl ether", "cyclopropanecarboxaldehyde", "sodium borohydride", "ammonium chloride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Preparation of 2,3-dimethylphenylmagnesium bromide", "2,3-dimethylbromobenzene is reacted with magnesium in diethyl ether to form 2,3-dimethylphenylmagnesium bromide.", "Step 2: Reaction with cyclopropanecarboxaldehyde", "2,3-dimethylphenylmagnesium bromide is reacted with cyclopropanecarboxaldehyde to form the corresponding alcohol.", "Step 3: Reduction with sodium borohydride", "The alcohol is reduced with sodium borohydride to form the amine.", "Step 4: Formation of hydrochloride salt", "The amine is reacted with hydrochloric acid to form the hydrochloride salt of 1-(2,3-dimethylphenyl)cyclopropan-1-amine." ] }

CAS No.

2703774-22-3

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-4-3-5-10(9(8)2)11(12)6-7-11;/h3-5H,6-7,12H2,1-2H3;1H

InChI Key

GQKAASSWUXLKPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(CC2)N)C.Cl

Purity

95

Origin of Product

United States

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